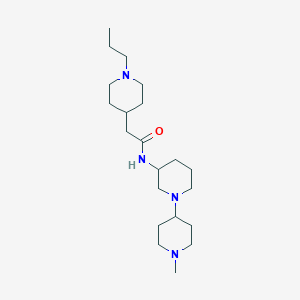![molecular formula C16H20N4O3 B6027868 ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate](/img/structure/B6027868.png)
ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate, commonly known as MPO, is a chemical compound that has been widely studied for its potential application in scientific research. MPO is a potent inhibitor of myeloperoxidase (MPO), an enzyme that plays a crucial role in the inflammatory response.
Mecanismo De Acción
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate works by inhibiting the activity of this compound, which is an enzyme that produces ROS and other reactive species. This compound is known to play a crucial role in the inflammatory response, and its inhibition can potentially reduce inflammation. This compound has been shown to inhibit this compound by binding to the active site of the enzyme and blocking its activity.
Biochemical and physiological effects:
This compound has been shown to have potent anti-inflammatory effects in various animal models of inflammation. This compound has been shown to reduce the production of ROS and pro-inflammatory cytokines, leading to a reduction in inflammation. This compound has also been shown to reduce the severity of arthritis in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate has several advantages for lab experiments. This compound is a potent inhibitor of this compound, which is a key enzyme in the inflammatory response. This compound is also relatively easy to synthesize and purify. However, there are also some limitations to using this compound in lab experiments. This compound is a relatively new compound, and its long-term effects are not yet fully understood. Additionally, this compound may have off-target effects, which could complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions for the study of ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate. One direction is to further investigate the long-term effects of this compound on inflammation and other physiological processes. Another direction is to study the potential use of this compound in the treatment of various inflammatory diseases, such as atherosclerosis, arthritis, and cancer. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential off-target effects.
Métodos De Síntesis
The synthesis of ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate involves the reaction of ethyl 1-(2-pyridinyl)piperidine-3-carboxylate with 3-methyl-1,2,4-oxadiazol-5-amine. The reaction is carried out in the presence of a base, such as potassium carbonate, in an organic solvent, such as dimethylformamide. The resulting product is then purified using column chromatography to obtain pure this compound.
Aplicaciones Científicas De Investigación
Ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)-2-pyridinyl]-3-piperidinecarboxylate has been extensively studied for its potential application in the treatment of various inflammatory diseases, such as atherosclerosis, arthritis, and cancer. This compound is a potent inhibitor of this compound, which is known to play a crucial role in the inflammatory response. By inhibiting this compound, this compound can potentially reduce the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, leading to a reduction in inflammation.
Propiedades
IUPAC Name |
ethyl 1-[5-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O3/c1-3-22-16(21)13-5-4-8-20(10-13)14-7-6-12(9-17-14)15-18-11(2)19-23-15/h6-7,9,13H,3-5,8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQZDIDGSKCOXGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCCN(C1)C2=NC=C(C=C2)C3=NC(=NO3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-6-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-1,3,5-triazine-2,4-diamine](/img/structure/B6027787.png)

![N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-5-methyl-1,3-oxazole-4-carboxamide trifluoroacetate](/img/structure/B6027802.png)
![1-(3-{1-[(2-chloro-6-fluorophenyl)acetyl]-3-piperidinyl}propanoyl)-4-methylpiperazine](/img/structure/B6027817.png)

![1,2-bis(4-{[4-(phenylthio)phenyl]ethynyl}phenyl)-1,2-ethanedione](/img/structure/B6027844.png)
![2-(3-{2-[4-(methylthio)phenyl]vinyl}-1H-1,2,4-triazol-5-yl)phenol](/img/structure/B6027852.png)
![2-(2-chlorophenyl)-N'-[1-(3,5-dichloro-2-hydroxyphenyl)ethylidene]-4-quinolinecarbohydrazide](/img/structure/B6027855.png)
![2-methylbenzaldehyde [5-(3-methylbenzyl)-4-oxo-1,3-thiazolidin-2-ylidene]hydrazone](/img/structure/B6027862.png)
![N-(4-chloro-2-methylphenyl)-2-{[5-(2-hydroxyethyl)-4-methyl-6-oxo-1,6-dihydro-2-pyrimidinyl]thio}acetamide](/img/structure/B6027875.png)
![2-[4-[3-(2-hydroxyethoxy)benzyl]-1-(2-phenylethyl)-2-piperazinyl]ethanol](/img/structure/B6027879.png)
![methyl 5-{[1-(2-fluorobenzyl)-3-piperidinyl]amino}-5-oxopentanoate](/img/structure/B6027880.png)

![2-{1-benzyl-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6027902.png)